N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
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Description
The compound “N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a pyrazole ring, a triazole ring, and a phenoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and pyrazole rings, the introduction of the fluorophenyl group, and the formation of the triazole ring. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it would be fairly rigid. The electronegative fluorine atom and the polar amide group would likely contribute to the compound’s overall polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group might be susceptible to hydrolysis, while the fluorine atom might be displaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Scientific Research Applications
Synthesis and Pharmacological Applications
Anti-Inflammatory Activity
Certain derivatives like N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides have demonstrated significant anti-inflammatory activity, showcasing their potential as therapeutic agents in treating inflammatory disorders (K. Sunder & Jayapal Maleraju, 2013).
Antioxidant, Analgesic, and Anti-Inflammatory Properties
Computational and pharmacological evaluation of derivatives, including 1,3,4-oxadiazole and pyrazole novel derivatives, has highlighted their potential in exhibiting antioxidant, analgesic, and anti-inflammatory actions, which can be vital in the development of new pharmaceutical agents (M. Faheem, 2018).
Anticancer Activity
Some fluoro-substituted derivatives, such as 6-Fluorobenzo[b]pyran-4-one, have been found to exhibit anticancer activities, specifically against lung cancer, at low concentrations compared to reference drugs, indicating their potential as anticancer agents (A. G. Hammam et al., 2005).
Antipsychotic Potential
Compounds such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide have shown antipsychotic-like profiles in behavioral animal tests, presenting a new avenue for antipsychotic drug development (L. Wise et al., 1987).
Antibacterial and Antimicrobial Activities
Antibacterial Screening
Novel thiazolyl pyrazole and benzoxazole derivatives have been synthesized and shown to possess antibacterial activities, which can be important in addressing bacterial resistance and developing new antibacterial agents (V. P. Landage et al., 2019).
Antimycobacterial Activity
Derivatives like 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol have been evaluated for antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis, offering potential treatments for tuberculosis (M. A. Ali & M. Yar, 2007).
Synthesis and Antimicrobial Activities
Novel thiazole derivatives synthesized with pyrazole moieties have exhibited significant anti-bacterial and anti-fungal activities, suggesting their use in combating various microbial infections (G. Saravanan et al., 2010).
Properties
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN6O3S2/c1-33-24(15-29-25(35)16-37-20-6-3-2-4-7-20)30-31-27(33)39-17-26(36)34-22(18-9-11-19(28)12-10-18)14-21(32-34)23-8-5-13-38-23/h2-13,22H,14-17H2,1H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDILBPHLGFJZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F)CNC(=O)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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